N-(2,2-diethoxyethyl)formamide
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Overview
Description
N-(2,2-diethoxyethyl)formamide is a chemical compound with the molecular formula C7H15NO3. It is a formamide derivative, characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 2,2-diethoxyethyl group. This compound is primarily used in research and development settings and has various applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2-diethoxyethyl)formamide can be synthesized through the reaction of aminoacetaldehyde diethyl acetal with propyl formate. The reaction is typically carried out in a 100-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. The mixture is heated at reflux in an oil bath for approximately 3 hours. After cooling, the reaction mixture is subjected to rotary evaporation to remove 1-propanol and unreacted propyl formate. The residue is then distilled under reduced pressure to obtain this compound with an 86% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reflux systems and rotary evaporators is crucial for maintaining high yields and purity in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like phosphorus oxychloride (POCl3) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,2-diethoxyethyl)formamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It serves as a precursor for the synthesis of other chemicals used in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)formamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide structure.
N,N-Diethylformamide (DEF): Another formamide derivative used in various chemical reactions.
Uniqueness
N-(2,2-diethoxyethyl)formamide is unique due to its 2,2-diethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other formamide derivatives. This structural feature allows it to participate in specific reactions and applications that are not feasible with simpler formamides .
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-10-7(11-4-2)5-8-6-9/h6-7H,3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOVEUUIZWEZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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